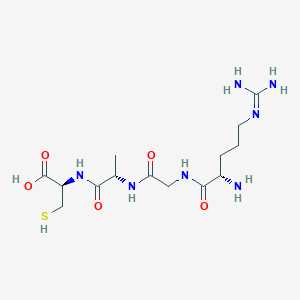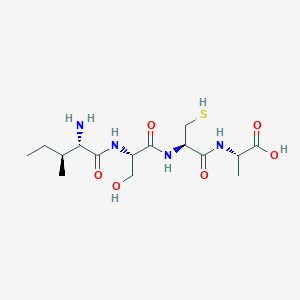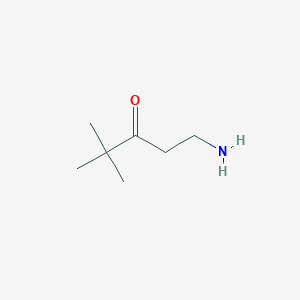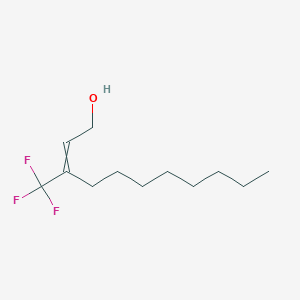
3-(Trifluoromethyl)undec-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)undec-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an undec-2-en-1-ol backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its high electronegativity and lipophilicity, making this compound of interest in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation process, which can be achieved using reagents such as trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) under photoredox catalysis conditions . This method involves the generation of trifluoromethyl radicals, which then react with the undec-2-en-1-ol substrate to form the desired product.
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)undec-2-en-1-ol may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)undec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of saturated trifluoromethyl alcohols.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Scientific Research Applications
3-(Trifluoromethyl)undec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)undec-2-en-1-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include single-electron transfer processes facilitated by the trifluoromethyl group’s high electronegativity .
Comparison with Similar Compounds
10-Undecen-1-ol: An alkenyl alcohol with a similar backbone but lacking the trifluoromethyl group.
Trifluoromethylated Alcohols: Compounds with similar trifluoromethyl groups but different carbon chain lengths or positions.
Uniqueness: 3-(Trifluoromethyl)undec-2-en-1-ol is unique due to the specific positioning of the trifluoromethyl group on the undec-2-en-1-ol backbone, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
821799-33-1 |
|---|---|
Molecular Formula |
C12H21F3O |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
3-(trifluoromethyl)undec-2-en-1-ol |
InChI |
InChI=1S/C12H21F3O/c1-2-3-4-5-6-7-8-11(9-10-16)12(13,14)15/h9,16H,2-8,10H2,1H3 |
InChI Key |
NYKMAUOAUAYJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


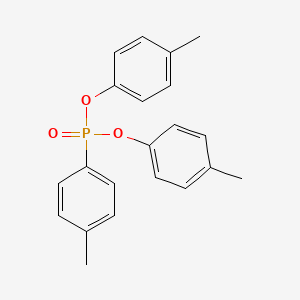
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
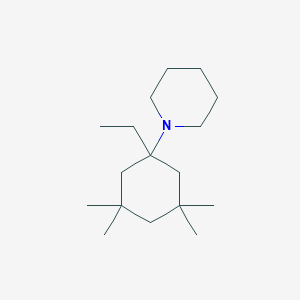
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
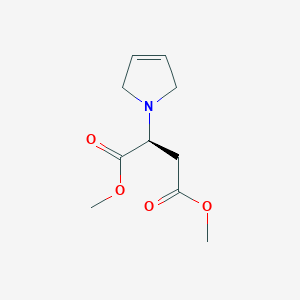
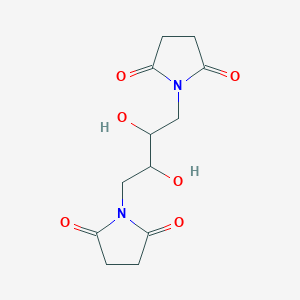
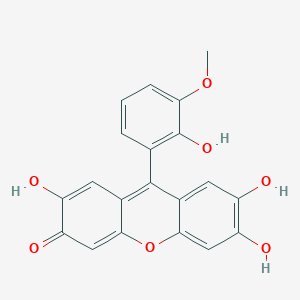


![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)
